molecular formula C24H23N5OS B12041998 N-(2-ethylphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(2-ethylphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B12041998
M. Wt: 429.5 g/mol
InChI Key: TVIOINLZFPPPFG-UHFFFAOYSA-N
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Description

ETPTA , is a complex organic compound. Its chemical structure comprises an acetamide group linked to a triazole ring, which in turn is connected to a phenyl ring substituted with various functional groups. ETPTA exhibits interesting pharmacological properties and has found applications in diverse fields.

Preparation Methods

Synthetic Routes::

    Synthesis via Triazole Formation:

    Industrial Production:

Chemical Reactions Analysis

Reactivity::

    Oxidation: ETPTA can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction of the triazole ring may yield corresponding amines.

    Substitution: ETPTA can participate in nucleophilic substitution reactions at the acetamide carbon.

Common Reagents::

    Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Alkali metal hydroxides (e.g., NaOH) or alkoxides (e.g., NaOMe).

Major Products::
  • Oxidation: Sulfoxides or sulfones.
  • Reduction: Amines derived from the triazole ring.
  • Substitution: Various derivatives with modified substituents.

Scientific Research Applications

ETPTA has been investigated for:

    Antifungal Properties: Due to its triazole moiety, it exhibits antifungal activity against certain pathogens.

    Metal Chelation: The sulfur atom can chelate metal ions, making it useful in metal coordination chemistry.

    Biological Studies: ETPTA derivatives have been explored as potential enzyme inhibitors.

    Drug Development: Researchers are studying its potential as a scaffold for novel drug candidates.

Mechanism of Action

    Target: ETPTA likely interacts with enzymes or receptors due to its structural features.

    Pathways: Further studies are needed to elucidate specific pathways affected by ETPTA.

Comparison with Similar Compounds

ETPTA stands out for its unique combination of triazole, phenyl, and acetamide functionalities. Similar compounds include other triazole-based derivatives like fluconazole and voriconazole, but ETPTA’s distinct structure sets it apart.

Properties

Molecular Formula

C24H23N5OS

Molecular Weight

429.5 g/mol

IUPAC Name

N-(2-ethylphenyl)-2-[[4-(4-methylphenyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C24H23N5OS/c1-3-18-6-4-5-7-21(18)26-22(30)16-31-24-28-27-23(19-12-14-25-15-13-19)29(24)20-10-8-17(2)9-11-20/h4-15H,3,16H2,1-2H3,(H,26,30)

InChI Key

TVIOINLZFPPPFG-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)C)C4=CC=NC=C4

Origin of Product

United States

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